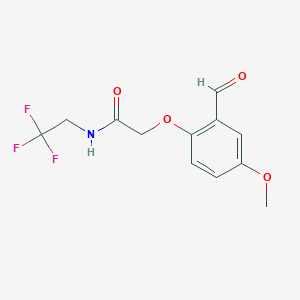

2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C12H12F3NO4 and its molecular weight is 291.226. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H14F3NO4

- Molecular Weight : 353.29 g/mol

- Structure : The compound features a methoxy group and a trifluoroethyl substituent, which may influence its biological activity.

Antioxidant Properties

Research indicates that compounds with a methoxyphenol structure often exhibit antioxidant activity. For instance, studies have shown that 2-methoxyphenols can act as selective cyclooxygenase (COX) inhibitors, which are relevant in reducing inflammation and oxidative stress . The antioxidant capacity of similar compounds was evaluated using assays like DPPH radical scavenging, suggesting potential for this compound to exhibit similar properties.

Anti-inflammatory Effects

The presence of the methoxy group in the structure is associated with anti-inflammatory activity. Compounds similar to this acetamide have been shown to inhibit the expression of COX-2 in inflammatory models . This suggests that the compound may be effective in modulating inflammatory pathways.

Cytotoxicity

Cytotoxicity studies on related compounds indicate varying degrees of effectiveness against cancer cell lines. For example, the cytotoxic effects were tested on human submandibular gland tumor cells (HSG), revealing a correlation between structure and biological activity . It would be prudent to investigate the cytotoxic profile of this specific acetamide against various cancer cell lines.

Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of methoxyphenol derivatives demonstrated that modifications to the phenolic structure could significantly enhance biological activity. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict the efficacy of various derivatives against COX-2 inhibition and antioxidant activity .

| Compound | IC50 (µM) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 5.0 | 85 |

| Compound B | 10.0 | 70 |

| Target Compound | TBD | TBD |

Study 2: Enzyme Kinetics

Research involving enzyme kinetics has shown that similar compounds can modulate enzyme activities critical in metabolic pathways. For example, investigations into lactate dehydrogenase (LDH) revealed that certain derivatives could inhibit its activity, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing trifluoroethyl groups can exhibit enhanced anticancer properties due to their ability to modulate biological pathways involved in cancer progression. Studies have shown that derivatives of acetamides can inhibit tumor growth by targeting specific enzymes or receptors involved in cell proliferation .

Antimicrobial Properties

The incorporation of the methoxyphenoxy group enhances the compound's lipophilicity, which is crucial for penetrating microbial membranes. This feature has been explored in the synthesis of new antimicrobial agents that demonstrate efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Acetamide derivatives have been studied for their anti-inflammatory properties, with potential applications in treating conditions such as arthritis and other inflammatory diseases. The trifluoroethyl group may contribute to the modulation of inflammatory pathways, providing a basis for further development .

Herbicide Development

The unique structure of 2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide makes it an interesting candidate for herbicide formulation. Its ability to disrupt plant growth at specific developmental stages has been investigated, showing promise as a selective herbicide that minimizes crop damage while effectively controlling weed populations .

Insecticidal Activity

Research into the insecticidal properties of similar compounds suggests that this acetamide could be effective against various agricultural pests. The fluorinated moiety enhances its potency and stability under environmental conditions, making it a viable option for integrated pest management strategies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the methoxyphenol precursor .

- Introduction of the trifluoroethyl group via nucleophilic substitution.

- Final acylation step to yield the desired acetamide.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Analyse Des Réactions Chimiques

Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

RCONH2+H2O→RCOOH+NH3(acid/base catalysis)[1]

This reaction is critical in purity analysis, where impurities like glycine or trifluoroethylamine are monitored .

Formyl Group

The formyl group participates in:

-

Condensation Reactions : Aldol-like additions or nucleophilic attacks (e.g., with amines or alcohols).

-

Oxidation : Conversion to carboxylic acids under strong oxidizing conditions.

-

Acylation : Reaction with acylating agents to form imines or hydrazones.

Phenoxy Group

The phenoxy group may undergo:

-

Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., formyl) at the para position.

-

Demethylation : Removal of the methoxy group under acidic conditions.

Stability and Impurity Analysis

The compound’s stability is influenced by its functional groups:

Comparative Reaction Profiling

Propriétés

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-19-9-2-3-10(8(4-9)5-17)20-6-11(18)16-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOJWNSYFCTOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(=O)NCC(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.